4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
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Overview
Description
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is a complex organic compound with diverse applications in scientific research. This compound is notable for its unique structure, which includes an ethoxy group, an ethylsulfonyl group, a tetrahydroquinoline ring, and a fluorobenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the ethylsulfonyl group. The final steps involve the attachment of the ethoxy group and the fluorobenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Various substitution reactions can occur, particularly at the ethoxy and fluorobenzenesulfonamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and infection.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 4-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide exhibits unique properties due to the specific arrangement of its functional groups.
Properties
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S2/c1-3-27-19-10-8-16(13-17(19)20)29(25,26)21-15-7-9-18-14(12-15)6-5-11-22(18)28(23,24)4-2/h7-10,12-13,21H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBIOYWYZRRZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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